molecular formula C18H17N3OS2 B3649128 N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide

N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide

Cat. No.: B3649128
M. Wt: 355.5 g/mol
InChI Key: HSDTXTWSJUYBMF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . It belongs to the class of organic compounds known as thienopyrimidines .


Synthesis Analysis

A series of new tetrahydro 1benzothieno [2,3- d ]pyrimidines containing a 1,2,3-triazole fragment linked through an oxymethylene spacer have been synthesized by click reaction of 4- (prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro 1benzothieno [2,3- d ]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .


Molecular Structure Analysis

The structure of similar compounds has been solved using the direct method and refined to reliability R-factor of 0.0639 using 3180 independent reflections. The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a click reaction of 4- (prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro 1benzothieno [2,3- d ]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .


Physical and Chemical Properties Analysis

The empirical formula of a similar compound is C14H16N2O2S2, and its molecular weight is 308.42 . The structures of the synthesized compounds were characterized by various spectroscopic techniques (1H and 13C NMR, FT-IR, and mass spectrometry) .

Future Directions

The future directions for this compound could involve further exploration of its potential anticancer activity. In a study, a derivative of this compound exhibited significant activity against several cancer cell lines, including SF-539 (CNS cancer), HCT-116 (colon cancer), OVCAR-8 (ovarian cancer), PC-3 (prostate cancer), and CCRF-CEM (leukemia) .

Mechanism of Action

Target of Action

The primary target of N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide is the Serine/threonine-protein kinase Chk1 . This protein is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

While the exact interaction between N-[2-(5,6,7,8-tetrahydro1These compounds can bind to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 affects multiple biochemical pathways. Most notably, it disrupts the cell cycle checkpoint mechanisms, which can lead to uncontrolled cell division and potentially cancer . It also impairs the cell’s ability to repair DNA damage, which can lead to an accumulation of mutations .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(5,6,7,8-tetrahydro1These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide’s action at the molecular and cellular level is the disruption of normal cell cycle progression and DNA repair mechanisms . This can lead to an accumulation of DNA damage and potentially uncontrolled cell division .

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-11(22)21-13-7-3-5-9-15(13)24-18-16-12-6-2-4-8-14(12)23-17(16)19-10-20-18/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDTXTWSJUYBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC2=NC=NC3=C2C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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